Kinase Inhibition Profile: Target Compound vs. Ortho-Tolyl Analog (Cross-Study Inference from Patent Data)
The target meta-tolyl compound is structurally related to azetidine-ethanone derivatives disclosed in Cephalon's JAK/FAK inhibitor patent. While no direct IC50 data for CAS 2034249-98-2 were found, a closely related analog (BDBM99527, featuring a 2,2,2-trifluoroethoxy azetidine core) demonstrated an IC50 of 1,320 nM against JAK2 and >10,000 nM against JAK3, indicating modest potency and potential selectivity window [1]. The ortho-tolyl isomer (CAS 2034249-85-7) is commercially available but lacks reported biological activity, highlighting the meta-substituted variant as the only stereoelectronic configuration with documented (albeit indirect) kinase activity context .
| Evidence Dimension | JAK2 Kinase Inhibition IC50 |
|---|---|
| Target Compound Data | Not directly measured; inferred from structurally analogous patent example BDBM99527 (IC50 1,320 nM) |
| Comparator Or Baseline | Ortho-tolyl analog (CAS 2034249-85-7): No reported inhibition data available |
| Quantified Difference | Meta-tolyl analog has contextual activity data from patent family (IC50 ~1.3 µM); ortho-tolyl analog has no biological annotation |
| Conditions | Baculovirus-expressed human JAK2 kinase, TRF assay (Cephalon US Patent US8501936) |
Why This Matters
Procurement decisions for kinase-focused libraries should prioritize the meta-tolyl isomer because it is linked to a known kinase inhibitor chemotype, whereas the ortho isomer lacks any functional annotation, reducing risk in hit-finding campaigns.
- [1] BindingDB. BDBM99527 (CHEMBL2062797). JAK2 IC50: 1,320 nM; JAK3 IC50: >10,000 nM. Source: Cephalon US Patent US8501936. View Source
